

# In-depth Technical Guide on the Biological Activity of SKLB-11A

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SKLB-11A |           |
| Cat. No.:            | B5882590 | Get Quote |

Notice to the Reader: Comprehensive searches for the biological activity of a compound designated "SKLB-11A" have yielded no specific results. Publicly available scientific literature and databases do not contain information pertaining to a molecule with this exact name. It is possible that "SKLB-11A" is a misnomer, an internal compound designation not yet in the public domain, or a typographical error.

This guide will instead provide an in-depth overview of the biological activities of other well-documented small molecules from the SKLB (State Key Laboratory of Biotherapy) series, including SKLB-14b, SKLB-C05, and SKLB-850. These compounds have demonstrated significant potential in preclinical cancer research.

## SKLB-14b: A Novel Microtubule-Destabilizing Agent

SKLB-14b is a hydroxamic acid-based microtubule-destabilizing agent with potent anti-tumor and anti-multidrug resistance properties.[1]

#### **Mechanism of Action**

SKLB-14b functions by binding to the colchicine site of tubulin, which in turn inhibits tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.[1] Notably, while it is a hydroxamic acid derivative, it does not inhibit histone deacetylases (HDACs).[1]

### **Preclinical Efficacy**



In Vitro Activity: SKLB-14b has demonstrated low nanomolar IC50 values across a wide range of human cancer cell lines, including those that are sensitive and those that exhibit multidrug resistance.[1]

In Vivo Activity: In xenograft models, SKLB-14b has shown potent anti-tumor effects. In models of sensitive (A2780S, HCT116) and resistant (A2780/T) cancers, SKLB-14b was effective.[1] Furthermore, in a patient-derived xenograft (PDX) model of osimertinib-resistant non-small cell lung cancer (NSCLC), a 50 mg/kg dose of SKLB-14b administered every two days resulted in a 70.6% inhibition of tumor growth, which was superior to the 59.7% inhibition observed with paclitaxel.[1]

## **Signaling Pathway**

The primary signaling pathway affected by SKLB-14b is the one governing microtubule dynamics, which is crucial for mitosis. By destabilizing microtubules, SKLB-14b triggers the mitotic checkpoint, leading to cell cycle arrest and subsequent apoptosis.



Click to download full resolution via product page

Caption: Mechanism of action of SKLB-14b in cancer cells.

### SKLB-C05: A Selective TOPK Inhibitor

SKLB-C05 is a selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), which is a member of the mitogen-activated protein kinase (MAPK) signaling pathway.[2]



#### **Mechanism of Action**

TOPK is overexpressed in various cancers, including colorectal carcinoma (CRC), and is associated with poor prognosis.[2] SKLB-C05 exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK, leading to the downregulation of its downstream signaling pathways.[2]

#### **Preclinical Efficacy**

In Vitro Activity: SKLB-C05 exhibits subnanomolar inhibitory potency against TOPK and shows excellent cytotoxicity, as well as anti-migration and anti-invasion activity in CRC cells with high TOPK expression.[2] It has been shown to induce apoptosis and disrupt the cell cycle in these cells.[2]

In Vivo Activity: Oral administration of SKLB-C05 has demonstrated significant anti-tumor effects in vivo. In CRC tumor xenograft models, doses of 10 and 20 mg/kg/day dramatically reduced tumor growth and completely suppressed hepatic metastasis of HCT116 cells.[2]

#### **Signaling Pathway**

SKLB-C05's inhibition of TOPK affects several downstream signaling pathways critical for cancer cell survival and proliferation. These include the extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK) pathways.[2] Additionally, it downregulates the FAK/Src-MMP signaling pathway, which is involved in cell migration and invasion.[2]





Click to download full resolution via product page

Caption: Signaling pathway inhibited by SKLB-C05.

#### SKLB-850: A Multi-kinase Inhibitor

SKLB-850 is an orally available inhibitor that targets multiple kinases, including spleen tyrosine kinase (Syk), Src, and Janus kinase 2 (JAK2).[3] These kinases are considered potential therapeutic targets in B cell lymphoma (BCL).[3]

#### **Mechanism of Action**

By simultaneously inhibiting Syk, Src, and JAK2, SKLB-850 disrupts several signaling pathways that are crucial for the proliferation and survival of BCL cells.

## **Preclinical Efficacy**



In Vitro Activity: SKLB-850 has been shown to significantly inhibit the proliferation of BCL cells and induce their apoptosis.[3] It also reduces the secretion of chemokines such as CCL3, CCL4, and CXCL12.[3]

In Vivo Activity: In BCL xenograft models (Ramos and HBL-1), oral administration of SKLB-850 led to a dose-dependent suppression of tumor growth.[3] Immunohistochemical analysis of the tumor tissues confirmed that SKLB-850 effectively inhibited the activation of the Syk/ERK, Src/FAK, and JAK2/Stat3 pathways.[3]

### **Signaling Pathways**

SKLB-850's multi-targeted approach allows it to interfere with several oncogenic signaling cascades simultaneously.





Click to download full resolution via product page

Caption: Multi-kinase inhibition by SKLB-850 in BCL.

# **Summary and Future Directions**

While information on **SKLB-11A** is not available, the SKLB series of compounds demonstrates a promising and diverse pipeline of potential anti-cancer agents. The examples of SKLB-14b, SKLB-C05, and SKLB-850 highlight different strategies for targeting cancer, including microtubule disruption, specific kinase inhibition, and multi-targeted approaches. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of these and other compounds from the SKLB portfolio. Researchers interested in **SKLB-11A** are encouraged to consult forthcoming publications or contact the State Key Laboratory of Biotherapy directly for more information.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SKLB-14b, a novel oral microtubule-destabilizing agent based on hydroxamic acid with potent anti-tumor and anti-multidrug resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel selective TOPK inhibitor SKLB-C05 inhibits colorectal carcinoma growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel orally available Syk/Src/Jak2 inhibitor, SKLB-850, showed potent anti-tumor activities in B cell lymphoma (BCL) models PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide on the Biological Activity of SKLB-11A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b5882590#biological-activity-of-sklb-11a]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com